Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a cyclobutyl group, a fluorinated benzothiazole moiety, and a piperidine ring, making it a complex and intriguing molecule for various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The fluorination of the benzothiazole ring is then carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the cyclobutyl group to the piperidine ring, which can be achieved through various coupling reactions, such as the use of organometallic reagents or transition metal-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within the body. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Fluorinated piperidines: Compounds with a fluorinated piperidine ring, which may have comparable pharmacological properties.
Cyclobutyl-containing molecules: Molecules with a cyclobutyl group, which can influence the compound’s chemical and biological behavior.
Uniqueness
Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorinated benzothiazole moiety, in particular, sets it apart from other compounds, potentially enhancing its therapeutic potential and specificity.
Properties
IUPAC Name |
cyclobutyl-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-12-4-5-14-15(10-12)23-17(19-14)22-13-6-8-20(9-7-13)16(21)11-2-1-3-11/h4-5,10-11,13H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQPONHQFSWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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